molecular formula C21H16F3N5O2 B11935921 4-[(4S)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile

4-[(4S)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile

Cat. No.: B11935921
M. Wt: 427.4 g/mol
InChI Key: UPNMBPLODWPJQQ-SFHVURJKSA-N
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Description

4-[(4S)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4S)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimidopyridazine core: This can be achieved through a cyclization reaction involving appropriate diketone and hydrazine derivatives.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Attachment of the benzonitrile moiety: This can be done through a nucleophilic substitution reaction, where the benzonitrile group is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-[(4S)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halides and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-[(4S)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-[(4S)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-[(4S)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile: shares similarities with other pyrimidopyridazine derivatives, which also feature a fused ring system and various substituents.

    Trifluoromethylated compounds: These compounds are known for their stability and unique electronic properties, making them useful in various applications.

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting properties. The presence of the trifluoromethyl group, in particular, imparts unique electronic characteristics that can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C21H16F3N5O2

Molecular Weight

427.4 g/mol

IUPAC Name

4-[(4S)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile

InChI

InChI=1S/C21H16F3N5O2/c1-28-11-16-17(19(30)27-28)18(13-7-5-12(10-25)6-8-13)26-20(31)29(16)15-4-2-3-14(9-15)21(22,23)24/h2-9,18H,11H2,1H3,(H,26,31)(H,27,30)/t18-/m0/s1

InChI Key

UPNMBPLODWPJQQ-SFHVURJKSA-N

Isomeric SMILES

CN1CC2=C([C@@H](NC(=O)N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)C#N)C(=O)N1

Canonical SMILES

CN1CC2=C(C(NC(=O)N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)C#N)C(=O)N1

Origin of Product

United States

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